2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine
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Overview
Description
2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine is an organic compound with the molecular formula C10H9ClF3N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the trifluoromethyl group and the cyclobutyl ring in its structure makes it a unique compound with interesting chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine typically involves the reaction of 2-chloropyridine with a trifluoromethylcyclobutyl reagent under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents, providing a mild and functional group-tolerant environment .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The process is designed to be environmentally benign and cost-effective, ensuring the scalability of production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boron Reagents: Utilized in Suzuki–Miyaura coupling.
Oxidizing and Reducing Agents: Employed in oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the cyclobutyl ring contribute to its unique chemical properties, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A similar compound with a different position of the trifluoromethyl group.
4-Chloro-2-(trifluoromethyl)phenyl isocyanate: Another compound with a trifluoromethyl group and a different functional group.
Uniqueness
2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine is unique due to the presence of both the trifluoromethyl group and the cyclobutyl ring, which impart distinct chemical properties and reactivity compared to other similar compounds .
Biological Activity
2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine is a chemical compound with the molecular formula C10H9ClF3N and a molecular weight of 235.63 g/mol. It features a unique structure that combines a pyridine ring with a chloro substituent and a cyclobutyl group containing a trifluoromethyl moiety. This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and protein interactions.
The presence of both chloro and trifluoromethyl groups significantly influences the compound's reactivity and biological interactions. The trifluoromethyl group is known to enhance lipophilicity, which can improve membrane permeability and bioavailability in biological systems, making it a candidate for various pharmacological applications.
Enzyme Inhibition
Research indicates that this compound exhibits notable enzyme inhibition properties. The compound's structural features allow it to modulate the activity of specific enzymes or receptors, potentially leading to therapeutic applications in various diseases. For instance, compounds with similar structures have been shown to inhibit kinases, which play crucial roles in cell signaling pathways .
Case Studies
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of compounds like this compound. The following table summarizes the structural features of related compounds and their unique aspects:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Chloro-5-(trifluoromethyl)pyridine | Pyridine ring with trifluoromethyl at position 5 | Lacks cyclobutyl group |
2-Chloro-6-(trifluoromethyl)pyridine | Pyridine ring with trifluoromethyl at position 6 | No cyclobutyl; simpler structure |
3-Chloro-6-(trifluoromethyl)pyridine | Pyridine ring with trifluoromethyl at position 6 | Different chlorination pattern |
The unique combination of cyclobutyl and trifluoromethyl groups in this compound provides distinct reactivity compared to its analogs, enhancing its potential applications in both chemical synthesis and biological studies.
Properties
Molecular Formula |
C10H9ClF3N |
---|---|
Molecular Weight |
235.63 g/mol |
IUPAC Name |
2-chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine |
InChI |
InChI=1S/C10H9ClF3N/c11-8-6-7(2-5-15-8)9(3-1-4-9)10(12,13)14/h2,5-6H,1,3-4H2 |
InChI Key |
XMHYAKGNNCZFFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC(=NC=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
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